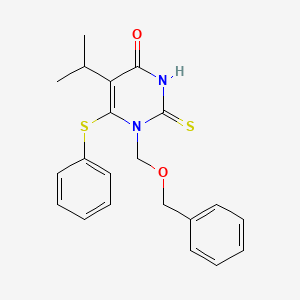

5-Isopropyl-1-benzyloxymethyl-6-(phenylthio)-2-thiouracil

Description

5-Isopropyl-1-benzyloxymethyl-6-(phenylthio)-2-thiouracil is a thiouracil derivative characterized by a benzyloxymethyl group at the N-1 position, an isopropyl substituent at C-5, and a phenylthio moiety at C-5. This compound belongs to a class of modified pyrimidines studied for their antiviral properties, particularly against HIV-1. The structural modifications at key positions (C-5, C-6, and N-1) are designed to enhance binding affinity to viral targets, metabolic stability, and bioavailability compared to simpler thiouracil derivatives .

Properties

CAS No. |

136160-35-5 |

|---|---|

Molecular Formula |

C21H22N2O2S2 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

1-(phenylmethoxymethyl)-6-phenylsulfanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |

InChI |

InChI=1S/C21H22N2O2S2/c1-15(2)18-19(24)22-21(26)23(14-25-13-16-9-5-3-6-10-16)20(18)27-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,22,24,26) |

InChI Key |

KSOIFKYBUIPLKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Isopropyl-2-thiouracil Derivative

The 5-isopropyl substituent is introduced via alkylation of a suitable pyrimidine precursor or through condensation reactions involving β-ketoesters.

- Starting materials: Phenylacetonitrile derivatives and ethyl 2-bromoalkanoates are used to prepare β-ketoesters through a modified Blaise reaction involving activated zinc dust in dry tetrahydrofuran (THF) under nitrogen atmosphere.

- Reaction conditions: The β-ketoesters are then reacted with thiourea in the presence of sodium ethoxide (NaOEt) in refluxing ethanol to form the 5-alkyl-6-(phenylthio)-2-thiouracil core.

- Yields: This step typically yields the thiouracil core in moderate to high yields (45–95%) depending on the alkyl group and reaction conditions.

Introduction of the Phenylthio Group

The phenylthio substituent at the 6-position is introduced by nucleophilic substitution or condensation reactions involving phenylthiomethyl chloride or related reagents.

- Procedure: The thiouracil intermediate is treated with phenylthiomethyl chloride in anhydrous N,N-dimethylformamide (DMF) with potassium carbonate as a base at room temperature overnight.

- Purification: The product is extracted with ethyl acetate, washed, dried, and purified by column chromatography on silica gel.

- Yields: Moderate yields are reported for this step, typically in the range of 40–60%.

Alkylation at N1 Position with Benzyloxymethyl Group

The final step involves selective alkylation of the N1 nitrogen atom of the thiouracil core with a benzyloxymethyl group.

- Reagents: Benzyloxymethyl chloride or benzyloxymethyl bromide is used as the alkylating agent.

- Catalysts and conditions: The reaction is catalyzed by tetrabutylammonium iodide (Bu4NI) or trimethylsilyl triflate (TMS triflate) in anhydrous solvents such as ethanol or DMF, often at room temperature or slightly elevated temperatures.

- Mechanism: The reaction proceeds via nucleophilic substitution at the benzyloxymethyl halide by the N1 nitrogen of the thiouracil.

- Yields: Yields vary from 18% to 54%, with TMS triflate generally providing higher yields.

- Deprotection: If silyl protecting groups are used during synthesis, they are removed by treatment with sodium bicarbonate in methanol/water mixtures.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| β-Ketoester formation | Phenylacetonitrile + ethyl 2-bromoalkanoate, Zn, THF, reflux under N2 | 45–60 | Modified Blaise reaction |

| Thiouracil core formation | β-Ketoester + thiourea, NaOEt, reflux ethanol | 45–95 | High purity after recrystallization |

| Phenylthio substitution | Thiouracil + phenylthiomethyl chloride, K2CO3, DMF, rt overnight | 40–60 | Column chromatography purification |

| N1-Alkylation with benzyloxymethyl | Benzyloxymethyl chloride, Bu4NI or TMS triflate, anhydrous solvent | 18–54 | TMS triflate improves yield |

Research Findings and Optimization Notes

- The use of N,O-bis(trimethylsilyl)acetamide (BSA) as a silylating agent improves the efficiency of intermediate protection steps, facilitating subsequent alkylation reactions.

- Lewis acid catalysts such as SnCl4 have been employed to promote condensation reactions in related uracil derivatives, suggesting potential for optimization in this synthesis.

- Microwave irradiation has been tested to accelerate some steps but with limited yield improvement.

- The mole ratio of reagents, especially in the alkylation step, critically affects the formation of mono- versus bis-alkylated products, requiring careful stoichiometric control.

- Purification by recrystallization and silica gel chromatography is essential to obtain high-purity final products suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

1-((Benzyloxy)methyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((Benzyloxy)methyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)methyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Role of C-5 Substituents

The C-5 position is critical for modulating antiviral activity. Evidence from HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogs demonstrates that replacing the 5-methyl group with bulkier alkyl groups significantly improves potency:

- 5-Methyl derivative (HEPT) : EC₅₀ = 0.21 µM

- 5-Ethyl derivative (Compound 48) : EC₅₀ = 0.11 µM

- 5-Isopropyl derivative (Compound 50) : EC₅₀ = 0.059 µM

The isopropyl group at C-5 in the target compound likely enhances hydrophobic interactions with viral reverse transcriptase, reducing EC₅₀ values by ~3.5-fold compared to the methyl analog. This trend is consistent with studies showing that larger C-5 substituents improve steric complementarity within the enzyme’s active site .

Impact of C-6 Phenylthio Modifications

The phenylthio group at C-6 contributes to both electronic and steric effects. Substitutions on the phenyl ring further optimize activity:

- Meta-methyl substitution : Introducing a methyl group at the meta position of the phenylthio ring (e.g., Compound 52) reduces EC₅₀ to 0.032 µM .

- Dual meta-methyl groups: Derivatives with two meta-methyl groups exhibit EC₅₀ values in the nanomolar range (e.g., Compound 58: EC₅₀ = 0.018 µM) .

While the target compound retains an unmodified phenylthio group, these findings suggest that additional substitutions at C-6 could further enhance its potency.

N-1 Substitution: Benzyloxymethyl vs. Hydroxyethoxymethyl

The N-1 benzyloxymethyl group distinguishes the target compound from HEPT analogs, which typically feature a hydroxyethoxymethyl group.

Comparative Activity Table

Key Research Findings and Gaps

C-5 Bulkiness Enhances Potency : Isopropyl at C-5 confers superior anti-HIV-1 activity compared to smaller alkyl groups.

Synergistic Modifications: Combining C-5 isopropyl with C-6 phenylthio ring substitutions (e.g., meta-methyl) yields nanomolar EC₅₀ values .

Unresolved Questions : The benzyloxymethyl group’s specific effects on pharmacokinetics (e.g., half-life, tissue distribution) remain underexplored in current literature.

Biological Activity

5-Isopropyl-1-benzyloxymethyl-6-(phenylthio)-2-thiouracil is a thiouracil derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound belongs to a class of molecules known for their diverse pharmacological properties, including the inhibition of nucleic acid synthesis and modulation of cellular pathways.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 260.36 g/mol. The presence of the isopropyl and benzyloxymethyl groups enhances its lipophilicity, which may contribute to its biological activity.

Antiviral Activity

Research has indicated that thiouracil derivatives can exhibit antiviral properties. For instance, compounds similar to this compound have been studied for their effects against various viruses, including HIV and hepatitis viruses. Studies utilizing structure-activity relationship (SAR) analyses have shown that modifications in the thiouracil structure can significantly affect antiviral efficacy.

Case Study: Anti-HIV Activity

A study demonstrated that certain thiouracil derivatives could inhibit HIV replication in vitro. The mechanism was proposed to involve interference with viral reverse transcriptase activity, which is critical for viral replication.

Anticancer Activity

The anticancer potential of thiouracil derivatives has also been explored. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : Similar compounds have been shown to inhibit DNA and RNA synthesis, which is crucial for viral replication and cancer cell proliferation.

- Modulation of Enzyme Activity : The compound may affect enzymes involved in nucleotide metabolism.

- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction and caspase activation has been observed.

Data Tables

Q & A

Q. What are the recommended synthetic routes for 5-Isopropyl-1-benzyloxymethyl-6-(phenylthio)-2-thiouracil, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and thiouracil functionalization. For example, benzyloxymethyl groups can be introduced via alkylation of 2-thiouracil derivatives using benzyl chlorides under basic conditions (e.g., NaOH in methanol) . The phenylthio group at position 6 may be added via thiolation using phenyl disulfide or via coupling with a thiophenol derivative. Optimization can employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading, as demonstrated in flow-chemistry syntheses of similar heterocycles .

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Use a combination of:

- HPLC with UV detection (λ ~254 nm) to assess purity, referencing retention times against known thiouracil analogs .

- FTIR to confirm functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=O at ~1700 cm⁻¹) .

- X-ray crystallography for absolute configuration determination, as applied to structurally related thiazolidinones .

Q. What stability considerations are critical for storing this compound?

Methodological Answer: Thiouracils are prone to oxidation and hydrolysis. Store under inert gas (N₂/Ar) at -20°C in amber vials. Monitor degradation via periodic HPLC analysis. For analogs like 6-propyl-2-thiouracil, stability in methanol is pH-dependent, with degradation accelerating under acidic or alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using:

Q. What strategies are effective for improving the solubility and bioavailability of this hydrophobic thiouracil derivative?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzyloxymethyl moiety .

- Nanoparticulate formulations : Use PEGylated liposomes or cyclodextrin complexes, as validated for 5-fluorouracil derivatives .

- Co-crystallization : Explore co-formers like succinic acid to enhance aqueous solubility .

Q. How can computational modeling guide the optimization of this compound’s inhibitory activity against specific enzymes?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., thyroid peroxidase, a known target of 6-propyl-2-thiouracil) .

- QSAR studies : Correlate substituent electronic effects (Hammett σ values) with activity data from analogs like 2-chlorobenzylthiouracil .

Q. What analytical techniques are suitable for detecting trace impurities or byproducts in scaled-up syntheses?

Methodological Answer:

- LC-MS/MS : Identify low-abundance byproducts (e.g., des-thio derivatives) with high sensitivity .

- NMR relaxation experiments (e.g., TOCSY) to resolve overlapping signals in complex mixtures .

Data Contradiction and Mechanistic Analysis

Q. How should conflicting data on the compound’s mechanism of action (e.g., antioxidant vs. pro-oxidant effects) be addressed?

Methodological Answer:

- Redox profiling : Use assays like DPPH radical scavenging and ROS generation in parallel.

- Electrochemical analysis : Cyclic voltammetry can quantify redox potentials, clarifying electron-donor/acceptor behavior .

- Context-dependent studies : Test in hypoxic vs. normoxic conditions, as oxygen levels may reverse thiouracil redox roles .

Q. What experimental controls are essential when studying this compound’s cytotoxicity to avoid false positives?

Methodological Answer:

- Thiol-scavenging controls : Add N-acetylcysteine to distinguish ROS-mediated toxicity from direct thiol-binding effects .

- Metabolite exclusion : Use serum-free media to rule out serum protein interactions .

Synthesis and Process Optimization

Q. How can flow chemistry improve the scalability and safety of synthesizing this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.